molecular formula C21H25ClN2O5 B2438977 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate CAS No. 1396685-25-8

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Cat. No.: B2438977
CAS No.: 1396685-25-8
M. Wt: 420.89
InChI Key: IPPVDDLQBJCMBX-UHFFFAOYSA-N
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Description

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a complex organic compound that features a pyridine ring, a piperidine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a chlorobenzyl halide.

    Formation of the Pyridine Ring: The pyridine ring is constructed through a cyclization reaction involving appropriate precursors.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neuronal function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)piperidine
  • 3-(Piperidin-1-ylmethyl)pyridine
  • 4-Chlorobenzylamine

Uniqueness

3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications distinguish it from similar compounds.

Properties

IUPAC Name

3-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O.C2H2O4/c20-19-5-3-16(4-6-19)14-23-15-17-7-10-22(11-8-17)13-18-2-1-9-21-12-18;3-1(4)2(5)6/h1-6,9,12,17H,7-8,10-11,13-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPVDDLQBJCMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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